Levamlodipine hydrochloride

Description

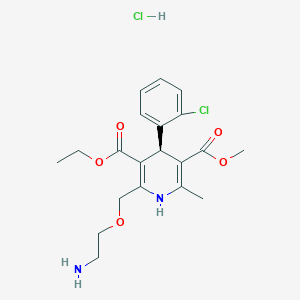

Structure

3D Structure of Parent

Properties

CAS No. |

865430-76-8 |

|---|---|

Molecular Formula |

C20H26Cl2N2O5 |

Molecular Weight |

445.3 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1 |

InChI Key |

BSBOZVBRVBLCLO-LMOVPXPDSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amlodipine hydrochloride, (S)-; Levamlodipine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Levamlodipine Hydrochloride on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker with a well-established role in the management of hypertension and angina.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which levamlodipine hydrochloride exerts its therapeutic effects through the specific inhibition of L-type voltage-gated calcium channels (CaV1.2). The document details the drug's binding characteristics, its influence on channel gating kinetics, and the downstream signaling pathways affected. Furthermore, it presents quantitative data in a structured format and outlines detailed experimental protocols for key assays, providing a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Allosteric Modulation of L-type Calcium Channels

Levamlodipine is a dihydropyridine-based calcium channel antagonist that selectively targets L-type calcium channels.[1][3] The primary therapeutic action of levamlodipine is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][4] This reduction in intracellular calcium concentration leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4]

Receptor binding studies have definitively shown that only the (S)-enantiomer of amlodipine, levamlodipine, possesses the ability to bind to and block L-type calcium channels; the (R)-enantiomer is devoid of this activity.[1] Levamlodipine functions as an allosteric modulator, meaning it binds to a site on the channel protein distinct from the calcium ion pore itself.[1] This binding event induces a conformational change in the channel, which in turn affects its function.

High-resolution cryo-electron microscopy studies of the rabbit CaV1.1 channel in complex with amlodipine have provided significant insights into the molecular basis of its action. These studies reveal a specific binding pocket for dihydropyridines, elucidating how these drugs can stabilize the channel in a non-conducting state.[5][6]

Quantitative Data: Binding Affinity and Potency

The interaction of levamlodipine with L-type calcium channels can be quantified through its binding affinity (Kd) and its inhibitory potency (IC50). The following tables summarize key quantitative data from various studies.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Kd | 1.64 ± 0.17 nM | Rat cardiac membranes | (-)-[3H]amlodipine | [7] |

| Bmax | 0.45 ± 0.08 pmol/mg protein | Rat cardiac membranes | (-)-[3H]amlodipine | [7] |

Table 1: Binding Affinity of (-)-Amlodipine to L-type Calcium Channels

| Channel Subtype | IC50 | Cell Line/Tissue | Experimental Conditions | Reference |

| CaV1.2 | 57 nM | HEK cells expressing CaV1.2 | Closed-channel block (0.05 Hz stimulation) | [8][9] |

| CaV1.2 | 60 nM | HEK cells expressing CaV1.2 | Closed-channel block (0.05 Hz stimulation) | [8][9] |

| CaV1.2/Dihydropyridine insensitive | 26 µM | HEK cells | Mutant channel | [8][9] |

| CaV2.1/Dihydropyridine sensitive | 41 nM | HEK cells | Mutant channel | [8] |

| L-type and N-type Ca2+ channels | 2.4 µM (L-type), 5.8 µM (N-type) | Oocytes | Holding potential -100 mV | [10] |

Table 2: Inhibitory Potency (IC50) of Amlodipine on L-type Calcium Channels

Effects on L-type Calcium Channel Gating Kinetics

Levamlodipine's interaction with the L-type calcium channel significantly alters its gating properties, which are the conformational changes the channel undergoes in response to changes in membrane potential. These alterations are central to its therapeutic efficacy.

Voltage-Dependent Block: The inhibitory action of amlodipine is voltage-dependent, with its potency increasing at more depolarized membrane potentials.[11][12][13] This is because dihydropyridines, including amlodipine, exhibit a higher affinity for the inactivated state of the channel, which is favored at more positive membrane potentials.[8]

Shift in Inactivation Curve: Amlodipine has been shown to shift the steady-state inactivation curve of L-type calcium channels in a hyperpolarized (leftward) direction.[11][12] This means that the channels become inactivated at more negative membrane potentials in the presence of the drug, reducing their availability for opening upon depolarization. However, one study on CaV1.2 channels found that 100 nM amlodipine did not significantly affect the V1/2 of inactivation.[8]

Frequency-Dependent Block: The action of amlodipine also exhibits use-dependence, meaning its inhibitory effect is more pronounced when the calcium channels are activated more frequently.[11][12] However, some studies have indicated that amlodipine's frequency-dependent block of CaV1.2 is not as pronounced as that of other dihydropyridines like nicardipine.[8]

The following diagram illustrates the different states of the L-type calcium channel and where levamlodipine is thought to exert its primary inhibitory effect.

Downstream Signaling Pathway in Vascular Smooth Muscle

The primary consequence of L-type calcium channel blockade by levamlodipine in vascular smooth muscle cells is the inhibition of the calcium-dependent signaling cascade that leads to muscle contraction.

Upon depolarization of the vascular smooth muscle cell membrane, L-type calcium channels open, allowing an influx of extracellular calcium. This rise in intracellular calcium concentration is the initial trigger for contraction. The downstream signaling pathway is as follows:

-

Calcium-Calmodulin Complex Formation: Influxed calcium ions bind to the intracellular protein calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The calcium-calmodulin complex activates myosin light chain kinase (MLCK).[2][4]

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.[2][4]

-

Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.

Levamlodipine, by blocking the initial influx of calcium, effectively inhibits this entire cascade, leading to smooth muscle relaxation and vasodilation.

Beyond this primary pathway, some studies suggest that amlodipine may also influence other signaling pathways, such as the MAPK signaling pathway, which could contribute to its effects on vascular smooth muscle cell phenotype.[14]

Detailed Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity

This protocol is adapted from studies characterizing dihydropyridine binding to L-type calcium channels.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., (-)-[3H]amlodipine) to L-type calcium channels in a membrane preparation.

Materials:

-

Membrane Preparation: Rat cardiac membrane fragments or other tissue/cell line expressing L-type calcium channels.

-

Radioligand: (-)-[3H]amlodipine.

-

Non-specific Binding Ligand: A high concentration of unlabeled (-)amlodipine or another L-type calcium channel blocker (e.g., (-)D600).

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold incubation buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the incubation buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Saturation Binding:

-

Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

-

Add increasing concentrations of the radioligand (e.g., 0.1-10 nM (-)-[3H]amlodipine) to the tubes.

-

For each concentration of radioligand, prepare a parallel set of tubes for determining non-specific binding by adding a high concentration of the unlabeled ligand (e.g., 1 µM (-)amlodipine).

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., up to 5 hours for amlodipine).[7]

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with several volumes of cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax values.

-

Whole-Cell Patch-Clamp Electrophysiology for Measuring L-type Calcium Currents

This protocol is based on studies investigating the effects of amlodipine on CaV1.2 channel currents.[8][15][16]

Objective: To measure L-type calcium channel currents (ICa,L) in a whole-cell patch-clamp configuration and to determine the effect of levamlodipine on these currents.

Materials:

-

Cell Line: HEK-293 cells stably expressing the human CaV1.2 channel complex (α1C, β, and α2δ subunits).

-

External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2 (as the charge carrier to avoid calcium-dependent inactivation), 10 HEPES, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): e.g., 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

This compound Stock Solution.

Procedure:

-

Cell Preparation: Culture the cells on glass coverslips. On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Gigaohm Seal Formation: Approach a cell with a patch pipette filled with the internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential where most L-type calcium channels are in the resting state (e.g., -80 mV or -100 mV).[8][15]

-

Apply a series of depolarizing voltage steps to elicit ICa,L. For example, to determine the current-voltage (I-V) relationship, apply steps from -60 mV to +60 mV in 10 mV increments for a duration of 200-300 ms.

-

To study the effect of levamlodipine, first record control currents. Then, perfuse the recording chamber with the external solution containing the desired concentration of levamlodipine and repeat the voltage-step protocol.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct I-V curves by plotting the peak current as a function of the test potential.

-

To determine the IC50, apply a fixed voltage pulse (e.g., to +10 mV) and measure the inhibition of the peak current at various concentrations of levamlodipine. Fit the concentration-response data to the Hill equation.

-

To assess the effect on steady-state inactivation, apply a series of pre-pulses to different voltages before a test pulse to a fixed potential and plot the normalized peak current as a function of the pre-pulse potential.

-

Conclusion

This compound exerts its therapeutic effects through a highly specific and potent mechanism of action on L-type voltage-gated calcium channels. As the pharmacologically active S-enantiomer of amlodipine, it acts as an allosteric modulator, preferentially binding to the inactivated state of the channel and thereby stabilizing it in a non-conducting conformation. This leads to a reduction in calcium influx into vascular smooth muscle cells, inhibiting the calcium-calmodulin-MLCK pathway and resulting in vasodilation and a decrease in blood pressure. The detailed understanding of its interaction with the L-type calcium channel at a molecular and functional level, supported by quantitative binding and electrophysiological data, provides a solid foundation for its clinical use and for the development of future cardiovascular therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]

- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of the Modulation of the Voltage‐Gated Calcium Ion Channel Cav1.1 by Dihydropyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle | British Pharmacological Society [bps.ac.uk]

- 13. Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sophion.com [sophion.com]

- 16. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of S-amlodipine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-amlodipine, the pharmacologically active S-enantiomer of amlodipine, is a long-acting dihydropyridine calcium channel blocker.[1][2] It is widely prescribed for the management of hypertension and angina pectoris.[3][4] Racemic amlodipine consists of a 1:1 mixture of S- and R-enantiomers; however, the S-enantiomer is responsible for the therapeutic effects, exhibiting approximately 1,000 times greater affinity for L-type calcium channels than the R-enantiomer.[2][5] The development of the single-enantiomer formulation, S-amlodipine, was driven by the potential for improved pharmacokinetic properties and a better tolerability profile compared to the racemic mixture.[2][5] This guide provides an in-depth overview of the pharmacokinetics and metabolism of S-amlodipine hydrochloride, presenting key data, experimental methodologies, and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of S-amlodipine is characterized by slow absorption, extensive distribution, and a long elimination half-life, which allows for once-daily dosing.[6][7]

Absorption

Following oral administration, S-amlodipine is well absorbed, with peak plasma concentrations (Cmax) typically reached between 6 and 12 hours.[1][7] The absolute bioavailability of racemic amlodipine is estimated to be between 64% and 90%, and food intake does not significantly affect its absorption.[1][8] Studies comparing S-amlodipine to racemic amlodipine have found them to be bioequivalent in terms of absorption.[9]

Distribution

S-amlodipine is extensively distributed throughout the body, with a large volume of distribution of approximately 21 L/kg.[10][11] It is highly bound to plasma proteins, with in vitro studies showing that approximately 97.5% of the circulating drug is bound.[8][12] Specifically, S-amlodipine binds to a higher extent to human serum albumin (HSA) and human plasma (HP) compared to the R-enantiomer.[13][14]

Metabolism

S-amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose converted to inactive metabolites.[10][15] The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to a pyridine derivative (M9).[16][17] This reaction is primarily mediated by the cytochrome P450 enzyme CYP3A4.[16][17][18] While CYP3A5 is also involved in the metabolism of amlodipine, studies suggest that CYP3A4 plays the key role in its metabolic clearance.[16][17][19] The metabolite profiles for racemic amlodipine and S-amlodipine are very similar.[16][17]

Excretion

The elimination of S-amlodipine from the plasma is biphasic, with a long terminal elimination half-life of approximately 30 to 50 hours.[1][20] This long half-life contributes to its sustained therapeutic effect and allows for once-daily administration.[6] Following metabolism, the inactive metabolites are primarily excreted in the urine. Approximately 10% of the parent compound and 60% of its metabolites are recovered in the urine.[1][10] Renal impairment does not significantly affect the pharmacokinetics of amlodipine.[1][20]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of S-amlodipine hydrochloride from various studies.

Table 1: Pharmacokinetic Parameters of S-amlodipine in Healthy Subjects

| Parameter | Value | Reference |

| Tmax (h) | 2-3 | [4] |

| Cmax (ng/mL) | 3.0 ± 0.6 (for 5 mg dose) | [3] |

| AUClast (ng·h/mL) | 151.4 ± 35.7 (for 5 mg dose) | [3] |

| AUC0-∞ (ng·h/mL) | 175.3 ± 45.1 (for 5 mg dose) | [3] |

| t1/2 (h) | 31 ± 13 | [4] |

| Volume of Distribution (Vd) | 21 L/kg | [10] |

| Plasma Protein Binding (%) | ~93 | [4] |

Table 2: Comparison of Pharmacokinetic Parameters between S-amlodipine and Racemic Amlodipine

| Parameter | S-amlodipine (2.5 mg) | Racemic Amlodipine (5 mg) | Reference |

| Cmax (ng/mL) | 3.1 ± 0.6 | 3.0 ± 0.6 | [3] |

| AUClast (ng·h/mL) | 139.7 ± 40.3 | 151.4 ± 35.7 | [3] |

| t1/2 (h) | 49.6 | 44.2 | [21] |

Experimental Protocols

The quantification of S-amlodipine in biological matrices, primarily human plasma, is crucial for pharmacokinetic studies. A common and robust analytical method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of S-amlodipine in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Strata™-X) with 1 mL of methanol, followed by 1 mL of water.[22][23]

-

To 100 µL of human plasma, add 5 µL of an internal standard working solution (e.g., S-amlodipine-d4).[23]

-

Add 500 µL of 0.2% v/v ethanolamine in water and vortex the sample.[22]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).[23]

-

Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[23]

-

Reconstitute the residue in 100 µL of the mobile phase.[23]

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A chiral column is required for the separation of enantiomers (e.g., Phenomenex Lux Cellulose-4).[22]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with an additive to improve peak shape (e.g., 0.2% ammonia).[24]

-

Flow Rate: A flow rate of 1 mL/min is commonly used.[24]

-

Injection Volume: 20 µL.[25]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for S-amlodipine and its internal standard.

-

3. Method Validation

-

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability (bench-top, freeze-thaw, and long-term).[24]

-

The lower limit of quantification (LLOQ) for S-amlodipine in human plasma is typically around 0.050 ng/mL.[22][23]

Visualizations

Metabolic Pathway of S-amlodipine

Caption: Primary metabolic pathway of S-amlodipine in the liver.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical workflow for a pharmacokinetic study of S-amlodipine.

Drug-Drug Interactions

Given that S-amlodipine is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with inhibitors and inducers of this enzyme.

-

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) can increase the plasma concentrations of S-amlodipine, potentially leading to an increased risk of hypotension and other adverse effects.[1][26][27]

-

CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, St. John's Wort) may decrease the plasma concentrations of S-amlodipine, potentially reducing its therapeutic efficacy.[28]

-

Other Interactions: Amlodipine may also interact with other medications, including certain statins (simvastatin, lovastatin), immunosuppressants (cyclosporine, tacrolimus), and other antihypertensive agents.[26][27][28]

Conclusion

S-amlodipine hydrochloride exhibits a favorable pharmacokinetic profile characterized by predictable absorption, extensive distribution, and a long elimination half-life, making it suitable for once-daily administration. Its metabolism is primarily mediated by CYP3A4, leading to the formation of inactive metabolites. Understanding the pharmacokinetics and metabolism of S-amlodipine is essential for optimizing its therapeutic use and for the development of new drug formulations and combination therapies. The analytical methods for its quantification are well-established, providing the necessary tools for further research and clinical monitoring.

References

- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]

- 3. Pharmacokinetic and pharmacodynamic characteristics of a new S-amlodipine formulation in healthy Korean male subjects: a randomized, open-label, two-period, comparative, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. medicines.org.uk [medicines.org.uk]

- 9. Efficacy and Safety of S-Amlodipine 2.5 and 5 mg/d in Hypertensive Patients Who Were Treatment-Naive or Previously Received Antihypertensive Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amlodipine - Wikipedia [en.wikipedia.org]

- 13. Stereoselective plasma protein binding of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation | Semantic Scholar [semanticscholar.org]

- 17. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

- 20. droracle.ai [droracle.ai]

- 21. rroij.com [rroij.com]

- 22. sciex.com [sciex.com]

- 23. sciex.com [sciex.com]

- 24. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]

- 26. 12 Amlodipine Drug Interactions You Should Know [verywellhealth.com]

- 27. The Top 6 Amlodipine (Norvasc) Interactions to Remember - GoodRx [goodrx.com]

- 28. Taking amlodipine with other medicines and herbal supplements - NHS [nhs.uk]

A Technical Guide to the Chemical Synthesis and Purification of Levamlodipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker. While the besylate salt is the most common pharmaceutical form, the hydrochloride salt also holds significance. This technical guide provides a comprehensive overview of the chemical synthesis and purification of levamlodipine hydrochloride. The primary route involves the chiral resolution of racemic amlodipine to isolate the desired S-enantiomer, followed by salt formation with hydrochloric acid. This document details the experimental protocols, presents quantitative data in structured tables, and includes process diagrams for clarity.

Introduction

Amlodipine has a chiral center at the C-4 position of the dihydropyridine ring, resulting in two enantiomers: (S)-(-)-amlodipine (levamlodipine) and (R)-(+)-amlodipine. The calcium channel blocking activity, responsible for its antihypertensive effect, resides almost exclusively in the S-enantiomer. The synthesis of enantiomerically pure levamlodipine is therefore of significant pharmaceutical interest. The most prevalent industrial method for producing levamlodipine is through the chiral resolution of the racemic mixture. This guide focuses on this resolution followed by the conversion to the hydrochloride salt.

Chemical Synthesis Pathway

The synthesis of this compound is a two-step process starting from racemic amlodipine:

-

Chiral Resolution: Separation of the (S)-(-)-amlodipine from the racemic mixture.

-

Salt Formation: Reaction of the isolated (S)-(-)-amlodipine free base with hydrochloric acid.

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

Chiral Resolution of Racemic Amlodipine

The most common method for the chiral resolution of racemic amlodipine involves the use of L-(+)-tartaric acid as a resolving agent to form diastereomeric salts, which can be separated by crystallization.

Protocol:

-

Dissolution: Dissolve racemic amlodipine in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.

-

Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (approximately 0.5 molar equivalents) in the same solvent system to the amlodipine solution at room temperature.

-

Crystallization: Stir the mixture to induce crystallization of the S-(-)-amlodipine-L-tartrate salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation: Isolate the precipitated S-(-)-amlodipine-L-tartrate salt by filtration.

-

Washing and Drying: Wash the isolated salt with a cold solvent, such as acetone, and dry under vacuum.

-

Liberation of Free Base: Treat the S-(-)-amlodipine-L-tartrate salt with an aqueous base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base.

-

Extraction: Extract the S-(-)-amlodipine free base into an organic solvent (e.g., dichloromethane).

-

Purification of Free Base: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to obtain the levamlodipine free base.

Synthesis of this compound

The isolated levamlodipine free base is then converted to the hydrochloride salt.

Protocol:

-

Dissolution: Dissolve the S-(-)-amlodipine free base in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: Add a solution of hydrochloric acid (in a suitable solvent like isopropanol or as an aqueous solution) to the amlodipine solution with stirring. The molar ratio of amlodipine base to HCl should be approximately 1:1.

-

Crystallization: The this compound will precipitate from the solution. The crystallization can be promoted by cooling the mixture.

-

Isolation and Purification: Isolate the crystalline product by filtration. Wash the crystals with a cold solvent (e.g., isopropanol or diethyl ether) to remove any remaining impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Data Presentation

The following tables summarize quantitative data from various reported synthesis and purification protocols for levamlodipine intermediates and related salts. Data for the hydrochloride salt is less prevalent in literature compared to the besylate salt.

Table 1: Chiral Resolution of Racemic Amlodipine

| Parameter | Value | Reference |

| Starting Material | Racemic Amlodipine | [1] |

| Resolving Agent | L-(+)-Tartaric Acid | [1] |

| Solvent | N,N-Dimethylformamide / Water | [1] |

| Yield of S-(-)-amlodipine-L-tartrate | 42.24% (molar) | [1] |

| Optical Purity (HPLC) | 99.49% | [1] |

Table 2: Conversion to Levamlodipine Besylate (for illustrative purposes)

| Parameter | Value | Reference |

| Starting Material | S-(-)-Amlodipine-L-tartrate | [1] |

| Reagent | Benzenesulfonic Acid | [1] |

| Solvent | Water / Isopropanol | [1] |

| Yield of Levamlodipine Besylate | 77.0% (molar) | [1] |

| Purity (HPLC) | 99.44% | [1] |

| Optical Purity (HPLC) | 99.55% | [1] |

Purification and Characterization

Purification

The primary method for the purification of this compound is recrystallization . The choice of solvent is critical and is typically an alcohol (e.g., ethanol, isopropanol) or a mixture of solvents that allows for good solubility at elevated temperatures and poor solubility at lower temperatures. The process generally involves:

-

Dissolving the crude this compound in a minimal amount of a suitable hot solvent.

-

Allowing the solution to cool slowly to induce crystallization.

-

Filtering the purified crystals.

-

Washing the crystals with a small amount of cold solvent.

-

Drying the crystals under vacuum.

References

A Technical Guide to the Solubility of Levamlodipine Hydrochloride in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of levamlodipine hydrochloride, the pharmacologically active S-enantiomer of amlodipine, in various aqueous and organic solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, bioavailability, and analytical method development. This document compiles available solubility data, details experimental protocols for its determination, and illustrates relevant physiological pathways.

Introduction to this compound

Levamlodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1][2] As the S-enantiomer of amlodipine, it possesses the therapeutic activity, while the R-enantiomer is largely inactive.[1] The hydrochloride salt of levamlodipine is often used in pharmaceutical formulations. Its solubility characteristics are a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.

Solubility Data

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, data for amlodipine and its besylate salt provide valuable insights into its general solubility profile. It is important to note that the solubility of the hydrochloride salt may differ from that of the besylate salt or the free base due to differences in crystal lattice energy and solvation.

The following tables summarize the available qualitative and quantitative solubility data for amlodipine and its related forms.

Table 1: Qualitative Solubility of Amlodipine Besylate

| Solvent | Solubility Description |

| Water | Slightly soluble |

| Methanol | Freely soluble |

| Anhydrous Ethanol | Sparingly soluble |

| 2-Propanol | Slightly soluble |

Source: European Pharmacopoeia.[3]

Table 2: Quantitative Solubility of Amlodipine

| Solvent | Solubility (mg/mL) |

| Ethanol | ~12.5 |

| Dimethyl Sulfoxide (DMSO) | ~20 |

| Dimethylformamide (DMF) | ~20 |

| Aqueous Buffer (PBS, pH 7.2, with DMF) | ~0.077 |

Source: Cayman Chemical.[4]

Table 3: Quantitative Solubility of Amlodipine Besylate in Acetonitrile-Water Mixtures at Various Temperatures

| Temperature (K) | Acetonitrile Mass Fraction | Mole Fraction Solubility (x105) |

| 293.2 | 0.7 | 1.2 |

| 298.2 | 0.7 | 1.5 |

| 303.2 | 0.7 | 1.8 |

| 308.2 | 0.7 | 2.2 |

| 313.2 | 0.7 | 2.6 |

Source: Behboudi, E., et al. (2022).[5]

Experimental Protocols for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the general procedure.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, methanol, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, by taking into account the dilution factor.

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Mechanism of Action of Levamlodipine

Levamlodipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

References

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of Levamlodipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of levamlodipine hydrochloride, the pharmacologically active (S)-enantiomer of amlodipine. It details the molecule's structure, key physicochemical properties, and mechanism of action, presented for a professional audience in drug research and development.

Molecular Structure

Levamlodipine is the levorotatory isomer of amlodipine, a dihydropyridine calcium channel blocker. The therapeutic activity of racemic amlodipine is attributed almost exclusively to this (S)-enantiomer.[1][2][3] The hydrochloride salt enhances the compound's solubility and stability for pharmaceutical formulation.

-

IUPAC Name: 3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[2]

-

Molecular Formula (HCl salt): C₂₀H₂₅ClN₂O₅·HCl[4]

-

Molecular Formula (Free Base): C₂₀H₂₅ClN₂O₅[2]

-

Stereochemistry: The molecule possesses a single chiral center at the C4 position of the dihydropyridine ring, with the (S) configuration being the active form.[2]

The structure features a 1,4-dihydropyridine ring substituted with a 2-chlorophenyl group. This core structure is essential for its activity as a calcium channel antagonist. The ester groups at the 3 and 5 positions and the aminoethoxymethyl side chain at the 2 position contribute to its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic behavior. The following table summarizes the key quantitative data for levamlodipine.

| Property | Value | Source(s) |

| Molecular Weight | 445.34 g/mol (HCl Salt) | [4] |

| 408.9 g/mol (Free Base) | [2] | |

| Melting Point | 138 °C | [2][5] |

| 102-104 °C | [6] | |

| pKa | 8.6 | [2][5] |

| 8.97 | [6] | |

| Aqueous Solubility | 81 mg/mL | [2][5] |

| LogP (Octanol/Water) | 3.30 | [2][5] |

Mechanism of Action & Signaling Pathway

Levamlodipine is a potent antagonist of voltage-gated L-type calcium channels. Its primary therapeutic effect, the lowering of blood pressure, is achieved through the relaxation of vascular smooth muscle.[5][7][8]

The mechanism involves the following steps:

-

Binding and Blockade: Levamlodipine binds to the L-type calcium channels located on the cell membranes of vascular smooth muscle cells.[7][8]

-

Inhibition of Calcium Influx: This binding blocks the transmembrane influx of extracellular calcium ions (Ca²⁺) into the cells.[5][7]

-

Reduced Intracellular Calcium: The blockade leads to a significant reduction in the intracellular Ca²⁺ concentration.

-

Inhibition of Muscle Contraction: Intracellular calcium is essential for activating myosin light chain kinase (MLCK), the enzyme that phosphorylates myosin, leading to muscle contraction.[7] By reducing available Ca²⁺, levamlodipine prevents the activation of MLCK.

-

Vasodilation: The inhibition of the contractile machinery results in the relaxation of vascular smooth muscle, leading to vasodilation (widening of blood vessels).[7][8] This vasodilation decreases total peripheral vascular resistance, which in turn lowers blood pressure.[2][5]

Levamlodipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes direct negative inotropic effects on the heart at therapeutic doses.[2][5]

Caption: Mechanism of action of Levamlodipine leading to vasodilation.

General Experimental Protocols

While the specific protocols for the cited data are not available, the following sections describe standard, widely accepted methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).

Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in USP <741>.[1][3][9][10]

-

Sample Preparation: The API is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.

-

Capillary Loading: A sufficient amount of the dried powder is packed into a capillary tube (typically 0.8–1.2 mm internal diameter) to form a compact column of 2.5–3.5 mm in height.

-

Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus alongside a precision thermometer. The apparatus consists of a controlled heating block or a transparent fluid bath.

-

Heating and Observation: The temperature is raised at a controlled rate. For a Class I procedure, the bath is heated until the temperature is about 30°C below the expected melting point, then the heating rate is adjusted to 1–2°C per minute.

-

Data Recording: The melting range is recorded from the temperature at which the substance column first collapses or shows evidence of liquid (onset point) to the temperature at which the substance becomes completely liquid (clear point).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[4][11][12]

-

System Preparation: An excess amount of the API is added to a series of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8 to simulate physiological conditions). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., an orbital shaker bath at 37 ± 1 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required is established by sampling at different intervals until the concentration of the dissolved API remains constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a non-adsorbing syringe filter (e.g., PTFE).

-

Analysis: The concentration of the API in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant of a substance.[2][5]

-

Solution Preparation: A precise amount of the API is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[5] An inert electrolyte like KCl (0.15 M) is added to maintain constant ionic strength.[4][5]

-

Apparatus Calibration: A pH meter with a combination electrode is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[5]

-

Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized titrant (e.g., 0.1 M NaOH for an acidic drug or 0.1 M HCl for a basic drug). The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the species is ionized. The procedure is typically performed in triplicate to ensure reproducibility.[2][5]

Determination of Partition Coefficient (LogP)

The shake-flask method is the classical approach for experimentally determining the octanol-water partition coefficient (P).[8][13]

-

Phase Preparation: 1-Octanol and water are mutually saturated by mixing and allowing them to separate before the experiment.

-

Partitioning: A known amount of the API is dissolved in one of the phases (e.g., water). This solution is then combined with a known volume of the second, immiscible phase (e.g., octanol) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to facilitate the partitioning of the solute between the two phases until equilibrium is reached. The funnel is then left undisturbed to allow for complete phase separation.

-

Analysis: The concentration of the API in each phase (the aqueous and the octanol layer) is measured using a suitable analytical technique, such as UV/VIS spectroscopy or HPLC.[8]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm, LogP.

References

- 1. scribd.com [scribd.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. thinksrs.com [thinksrs.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. pKa Determination: [bio-protocol.org]

- 7. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 8. Partition coefficient - Wikipedia [en.wikipedia.org]

- 9. uspbpep.com [uspbpep.com]

- 10. â©741⪠Melting Range or Temperature [doi.usp.org]

- 11. who.int [who.int]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]

In-Vitro Activity of Levamlodipine on Vascular Smooth Muscle Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2][3] Its primary therapeutic effect stems from its direct action on vascular smooth muscle cells (VSMCs), leading to vasodilation and a reduction in peripheral vascular resistance.[4][5] This technical guide provides an in-depth review of the in-vitro activity of levamlodipine on VSMCs, focusing on its core mechanism of action, effects on cellular contraction and proliferation, and the underlying signaling pathways. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in cardiovascular pharmacology.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Levamlodipine exerts its primary effect by selectively blocking the transmembrane influx of calcium ions (Ca²⁺) through voltage-gated L-type calcium channels in vascular smooth muscle.[1][4][6] This action is significantly more pronounced in vascular muscle than in cardiac muscle, contributing to its potent vasodilatory properties without significant negative inotropic effects at therapeutic doses.[1][4] The reduction in intracellular Ca²⁺ concentration inhibits the activation of calcium-dependent calmodulin and myosin light chain kinase (MLCK).[5] Consequently, the phosphorylation of the myosin light chain is prevented, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.[5] Receptor binding studies have confirmed that the (S)-enantiomer (levamlodipine) is solely responsible for this L-type calcium channel blocking activity, while the (R)-enantiomer is inactive.[6]

Caption: Core mechanism of levamlodipine-induced vasodilation in VSMCs.

Quantitative Analysis of In-Vitro Efficacy

In-vitro studies have quantified the potent inhibitory effects of amlodipine (the racemic mixture containing levamlodipine) on VSMC contraction induced by various stimuli. These studies highlight its high affinity for vascular calcium channels.

Table 1: Inhibitory Effects of Amlodipine on VSMC Contraction

| Compound | Preparation | Agonist | IC₅₀ Value | Key Finding | Reference |

|---|---|---|---|---|---|

| Amlodipine | Depolarised rat aorta | Ca²⁺ | 1.9 nM | Twice as potent as nifedipine (IC₅₀ 4.1 nM) with a very slow onset of action. | [7][8] |

| Amlodipine | Rat aorta | 45 mM K⁺ (Depolarising step) | 19.4 nM | Less potent against transient depolarisation, suggesting voltage-dependent binding. | [7][8] |

| Amlodipine | Rat aorta | Phenylephrine | Similar potency to K⁺-induced responses | Effective against receptor-mediated contractions. |[7] |

Effects on VSMC Proliferation and Phenotypic Modulation

Beyond its immediate vasodilatory effects, amlodipine has been shown to inhibit VSMC proliferation, a key process in the pathophysiology of atherosclerosis and vascular hypertrophy.[9][10] This anti-proliferative action is attributed to interference with multiple mitogenic signaling pathways, often independent of its calcium channel blocking activity.

Key Anti-Proliferative Mechanisms:

-

Cell Cycle Arrest: Amlodipine inhibits DNA synthesis and VSMC proliferation by arresting the cell cycle in the early G1 phase.[9][10]

-

Inhibition of MAPK Pathway: It dose-dependently inhibits the activation of p42/p44 mitogen-activated protein kinases (MAPKs) induced by growth factors like basic fibroblast growth factor (bFGF).[11]

-

Downregulation of Proto-Oncogenes: Amlodipine decreases the expression of early response proto-oncogenes such as c-myc, c-fos, and c-jun, which are critical for cell proliferation.[9]

-

Induction of p21(Waf1/Cip1): The anti-proliferative effect is also mediated by the activation and de novo synthesis of p21(Waf1/Cip1), a potent inhibitor of cell cycle progression.[12]

-

Akt2/Sp1/miR-21 Pathway: Amlodipine can promote a differentiated, non-proliferative VSMC phenotype by activating an Akt2-dependent pathway, which leads to the nuclear translocation of the Sp1 transcription factor and subsequent expression of miR-21.[13]

Caption: Anti-proliferative signaling pathways of levamlodipine in VSMCs.

Table 2: Anti-Proliferative and Signaling Effects of Amlodipine on VSMCs

| Effect | Cell Type | Stimulus | Amlodipine Concentration | Reference |

|---|---|---|---|---|

| Inhibition of proliferation & DNA synthesis | Rat aortic VSMCs | Serum, bFGF, Thrombin | 0.1 - 10 µM | [9] |

| Inhibition of p42/p44 MAPK activation | Human internal mammary artery VSMCs | bFGF | 1 - 100 nM | [11] |

| Decreased proto-oncogene expression | Rat aortic VSMCs | Serum, bFGF, Thrombin | 0.1 - 10 µM | [9] |

| Activation of p21(Waf1/Cip1) synthesis | Human VSMCs | Not applicable | 10 nM - 1 µM | [12] |

| Induction of VSMC differentiation genes | Spontaneously Hypertensive Rat (SHR) VSMCs | Phenylephrine | 10 µM | [13] |

| Reduction of [³H]-Thymidine binding | SHR arterial smooth muscle cells | Not specified | Not specified (resulted in 50.5% reduction) |[14] |

Experimental Protocols and Methodologies

The in-vitro evaluation of levamlodipine on VSMCs involves a range of standard and advanced cell biology techniques.

4.1 VSMC Isolation and Culture

-

Source: Vascular smooth muscle cells are typically isolated from the aortic or arterial tissues of rats (e.g., Wistar-Kyoto or Spontaneously Hypertensive Rats) or from human tissue samples like the internal mammary artery obtained during surgery.[10][11]

-

Isolation: The vessel is stripped of endothelium and adventitia. The medial layer is minced and subjected to enzymatic digestion (e.g., using collagenase and elastase) to release individual VSMCs.

-

Culture: Cells are cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.[15] For experiments, cells are typically used between passages 3 and 8 to maintain their phenotype.

4.2 VSMC Contraction Assays

-

Method: Real-time contraction can be visualized in living VSMCs, often by expressing a fluorescent protein like GFP to outline cell morphology.[16] Alternatively, muscle strips or rings can be mounted in an organ bath, and isometric tension is measured with a force transducer.

-

Protocol:

-

VSMCs are cultured on a suitable substrate (e.g., collagen hydrogels).[17]

-

Cells are challenged with a contractile agonist (e.g., KCl to induce depolarization, phenylephrine, or endothelin-1).[7][16][18]

-

Changes in cell shape, area, or tension are recorded using microscopy and image analysis software or a polygraph, respectively.[16]

-

The experiment is repeated after pre-incubation with varying concentrations of levamlodipine to determine its inhibitory effect.

-

4.3 Proliferation and DNA Synthesis Assays

-

Method: Proliferation is commonly assessed by cell counting or by measuring DNA synthesis using bromodeoxyuridine (BrdU) incorporation or [³H]-thymidine uptake assays.[9]

-

Protocol (BrdU Assay):

-

VSMCs are seeded in 96-well plates and serum-starved for 24-48 hours to synchronize them in the G0/G1 phase.

-

Cells are stimulated with a mitogen (e.g., 10% FBS or 20 ng/mL bFGF) in the presence or absence of levamlodipine.[11]

-

BrdU is added to the culture medium for the final few hours of incubation.

-

Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), followed by a colorimetric substrate.

-

Absorbance is read with a plate reader to quantify DNA synthesis.

-

4.4 Western Blotting for Protein Analysis

-

Purpose: To quantify the expression or phosphorylation state of key signaling proteins (e.g., p42/p44 MAPK, Akt, p21).[11][13]

-

Protocol:

-

VSMCs are treated as described for the proliferation assay.

-

Cells are lysed, and total protein is extracted and quantified.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-phospho-MAPK) and then with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

4.5 Intracellular Calcium Imaging

-

Method: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).[19]

-

Protocol:

-

VSMCs cultured on glass coverslips are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.[19]

-

The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Cells are stimulated with an agonist in the presence or absence of levamlodipine.

-

Fluorescence is measured by exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emission intensities is used to calculate the [Ca²⁺]i.[20]

-

Caption: General experimental workflow for in-vitro VSMC studies.

Conclusion

The in-vitro activity of levamlodipine on vascular smooth muscle cells is multifaceted. Its primary, well-established mechanism is the potent and selective blockade of L-type calcium channels, which directly leads to vasodilation.[4][6] Furthermore, compelling evidence from in-vitro studies demonstrates that levamlodipine, mirroring the effects of racemic amlodipine, exerts significant anti-proliferative and phenotype-modulating effects on VSMCs.[9][10][13] These actions are mediated through the inhibition of critical mitogenic signaling pathways like MAPK and the activation of cell cycle inhibitors such as p21.[11][12] This dual activity—hemodynamic control and interference with vascular remodeling processes—underscores its therapeutic utility and provides a strong basis for its clinical efficacy in treating cardiovascular diseases.

References

- 1. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]

- 6. Levamlodipine - Wikipedia [en.wikipedia.org]

- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Channel Blocking Properties of Amlodipine in Vascular Smooth Muscle and Cardiac Muscle In Vitro: Evidence for Voltage Modulation of Vascular Dihydropyridine Receptors | Semantic Scholar [semanticscholar.org]

- 9. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of amlodipine on the growth of vascular smooth muscle cells of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vascular Smooth Muscle Cells Research Studies [lifelinecelltech.com]

- 19. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Journey of a Single Enantiomer: A Technical Guide to the Discovery and Development of Levamlodipine

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, has long been a cornerstone in the management of hypertension and angina.[1] It is a chiral molecule, existing as a racemic mixture of two enantiomers: (S)-amlodipine and (R)-amlodipine.[2] The therapeutic activity of amlodipine resides almost exclusively in the (S)-enantiomer, which is approximately 1000 times more potent at blocking L-type calcium channels than the (R)-enantiomer.[3] This crucial difference in pharmacological activity provided a strong rationale for the development of the single enantiomer, (S)-amlodipine, known as levamlodipine. The goal was to create a more specific and potentially better-tolerated antihypertensive agent by eliminating the less active and potentially side-effect-contributing (R)-enantiomer. This "chiral switch" from the racemate to the single, active enantiomer represents a significant advancement in targeted drug therapy. Levamlodipine was first marketed in Russia and India before gaining FDA approval on December 19, 2019, under the brand name Conjupri.[4][5]

Chiral Separation and Analysis

The successful development of levamlodipine hinged on the ability to efficiently separate it from its R-enantiomer. Various analytical techniques have been optimized for this purpose, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most prominent.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

One effective HPLC method for the chiral separation of amlodipine enantiomers utilizes a chiral stationary phase.

Objective: To separate and quantify (S)-amlodipine and (R)-amlodipine from a racemic mixture.

Materials and Instrumentation:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A Lux-2 chiral column is one example of a suitable column.[6]

-

Mobile Phase: A mixture of acetonitrile, triethylamine, and acetic acid. The exact ratio should be optimized for the specific column and system.

-

Sample Preparation: Amlodipine samples are dissolved in the mobile phase or a compatible solvent.

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the desired ratio. The mobile phase should be filtered and degassed before use.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection: Inject a known concentration of the amlodipine sample onto the column.

-

Elution and Detection: The enantiomers are separated as they travel through the chiral column due to differential interactions with the stationary phase. The separated enantiomers are detected by the UV detector at a specific wavelength (e.g., 238 nm).

-

Data Analysis: The retention times of the two peaks correspond to the individual enantiomers. The peak areas can be used for quantification. In a typical separation, the (S)- and (R)-enantiomers can be resolved within 7 minutes.[6]

Experimental Protocol: Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for chiral separation, often employing cyclodextrins as chiral selectors.

Objective: To achieve baseline separation of amlodipine enantiomers.

Materials and Instrumentation:

-

CE System: A capillary electrophoresis instrument with a UV detector.

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at pH 9.0.

-

Chiral Selector: A cyclodextrin derivative, such as 15 mM carboximethyl-β-cyclodextrin (CM-β-CD).

Methodology:

-

Capillary Conditioning: Before the first use, the capillary is conditioned with 0.1 M NaOH, followed by purified water and then the BGE. Between runs, a shorter conditioning cycle is performed.

-

Sample Injection: The amlodipine sample, dissolved in an appropriate solvent, is injected into the capillary hydrodynamically (e.g., 30 mbar for 1 second).

-

Electrophoretic Separation: A high voltage (e.g., +25 kV) is applied across the capillary. The enantiomers migrate at different velocities due to their differential interactions with the chiral selector in the BGE.

-

Detection: The separated enantiomers are detected by the UV detector as they pass through the detection window (e.g., at 230 nm).

-

Data Analysis: The migration times of the peaks identify the individual enantiomers. This method can achieve baseline separation of the enantiomers within 5 minutes.

Pharmacology of Levamlodipine

Mechanism of Action

Levamlodipine exerts its therapeutic effect by selectively blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[4] This blockade leads to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway for levamlodipine-induced vasodilation begins with its binding to the L-type calcium channels on the membrane of vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium into the cell. The reduced intracellular calcium concentration leads to decreased binding of calcium to calmodulin. The calcium-calmodulin complex is required to activate myosin light chain kinase (MLCK). Consequently, with reduced activation of MLCK, there is less phosphorylation of the myosin light chains. This reduction in phosphorylation prevents the interaction of myosin and actin filaments, leading to smooth muscle relaxation and vasodilation.[7]

Caption: Signaling pathway of levamlodipine-induced vasodilation.

Pharmacodynamics

The primary pharmacodynamic effect of levamlodipine is the dose-dependent reduction of peripheral vascular resistance, leading to a decrease in blood pressure. As previously mentioned, the (S)-enantiomer has a significantly higher affinity for the L-type calcium channel than the (R)-enantiomer.

| Enantiomer | Receptor Binding Affinity (L-type Calcium Channel) |

| (S)-amlodipine (Levamlodipine) | ~1000-fold higher than (R)-amlodipine[3] |

| (R)-amlodipine | Low affinity[3] |

Pharmacokinetics

Levamlodipine exhibits predictable pharmacokinetic properties that support once-daily dosing.

| Parameter | Levamlodipine (S-amlodipine) | Racemic Amlodipine |

| Time to Peak Plasma Concentration (Tmax) | 6-12 hours[4] | 6-12 hours[1] |

| Absolute Bioavailability | 64-90%[4] | 64-90%[1] |

| Plasma Protein Binding | ~93%[4] | ~93%[1] |

| Metabolism | Extensively metabolized in the liver (~90%) to inactive metabolites, primarily by CYP3A4.[4] | Extensively metabolized in the liver (~90%) to inactive metabolites.[1] |

| Elimination Half-life (t1/2) | 30-50 hours[4] | 30-50 hours[1] |

| Excretion | ~60% of metabolites excreted in the urine, with 10% as unchanged drug.[4] | ~60% of metabolites excreted in the urine, with 10% as unchanged drug.[1] |

Clinical Development and Efficacy

The clinical development of levamlodipine focused on demonstrating its efficacy and improved safety profile compared to the racemic mixture.

Pivotal Clinical Trials

A key study in the clinical development of levamlodipine was a randomized, double-blind, parallel-group trial comparing the efficacy and safety of levamlodipine with racemic amlodipine in patients with mild to moderate hypertension (ClinicalTrials.gov Identifier: NCT01131546).[8][9]

Study Design:

-

Population: Patients aged 18-75 years with mild to moderate essential hypertension (mean blood pressure ≥140/90 mmHg and <180/110 mmHg).

-

Intervention: Patients were randomized to receive either levamlodipine (2.5 mg or 5 mg once daily) or racemic amlodipine (5 mg once daily).

-

Primary Outcome: The primary efficacy endpoint was the change in sitting diastolic blood pressure from baseline to the end of the treatment period.

-

Secondary Outcomes: Included changes in sitting systolic blood pressure and the incidence of adverse events.

Key Findings: The trial demonstrated that levamlodipine at half the dose of racemic amlodipine provided comparable blood pressure-lowering effects.

Clinical Efficacy

Multiple studies and meta-analyses have confirmed the antihypertensive efficacy of levamlodipine.

| Study/Analysis | Levamlodipine Dose | Racemic Amlodipine Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |

| Meta-analysis (8 studies, 1456 subjects) | 2.5-5 mg | 5-10 mg | Statistically significant reduction, comparable to racemic amlodipine. | Statistically significant reduction, comparable to racemic amlodipine. |

| Clinical Trial (204 subjects, 8 weeks) | 2.5 mg/day | 5 mg/day | -14.84 mmHg | -15.02 mmHg |

Safety and Tolerability

A key advantage of levamlodipine is its improved tolerability profile, particularly a lower incidence of peripheral edema, a common side effect of racemic amlodipine.

| Adverse Event | Levamlodipine | Racemic Amlodipine | Odds Ratio (OR) [95% CI] |

| Any Adverse Event | Lower incidence | Higher incidence | 0.51 [0.34-0.77] |

| Peripheral Edema | Significantly lower incidence | Higher incidence | - |

In a post-marketing surveillance study involving 1,859 patients, only 30 reported side effects, which were mild in nature. Of 314 patients who had previously experienced peripheral edema with racemic amlodipine, 98.72% saw a resolution of the edema after switching to levamlodipine.

Logical Development Workflow

The development of levamlodipine as a single enantiomer drug followed a logical progression from basic research to clinical application.

Caption: Development workflow of levamlodipine as a single enantiomer drug.

Conclusion

The development of levamlodipine from racemic amlodipine is a prime example of a successful chiral switch, driven by a deep understanding of stereoselective pharmacology. By isolating the therapeutically active (S)-enantiomer, a drug with comparable efficacy to the racemate at half the dose and a superior safety profile, particularly with regard to peripheral edema, was developed. This in-depth technical guide highlights the key experimental, pharmacological, and clinical milestones in the journey of levamlodipine, underscoring its importance as a refined and targeted therapy for hypertension. For researchers and drug development professionals, the story of levamlodipine serves as a compelling case study in the value of stereochemistry in modern drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. Clinical assessment of levamlodipine besylate combination therapy for essential hypertension: A protocol for systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Studies of Levamlodipine Hydrochloride versus Racemic Amlodipine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. The commercial formulation is a racemic mixture of two enantiomers: (S)-amlodipine (levamlodipine) and (R)-amlodipine. Initial studies have demonstrated that the antihypertensive activity resides almost exclusively in the (S)-enantiomer. This technical guide provides an in-depth comparison of levamlodipine and racemic amlodipine, focusing on the foundational preclinical and clinical data. It includes a detailed examination of their mechanisms of action, pharmacokinetic profiles, and clinical efficacy and safety, supported by quantitative data, experimental protocols, and visual diagrams of key biological and analytical processes.

Mechanism of Action: A Tale of Two Enantiomers

Amlodipine's therapeutic effect is achieved by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] Receptor binding studies have conclusively shown that only the (S)-enantiomer, levamlodipine, actively binds to and blocks L-type calcium channels.[1][2] The (R)-enantiomer possesses over 1000-fold less activity at these channels and does not contribute to the antihypertensive effect.[1] Some evidence suggests that the (R)-enantiomer may be associated with certain adverse effects, such as peripheral edema, potentially through mechanisms involving nitric oxide synthase.[1]

Signaling Pathway of Levamlodipine

Caption: Mechanism of action of levamlodipine on vascular smooth muscle cells.

Pharmacodynamics and Efficacy

Initial clinical trials and subsequent meta-analyses have consistently demonstrated that levamlodipine at half the dose of the racemic mixture provides equivalent antihypertensive efficacy.[1][3] This is attributed to the fact that levamlodipine is the pharmacologically active enantiomer.

Comparative Efficacy Data from Clinical Studies

| Study Type | Number of Patients | Levamlodipine Dose | Racemic Amlodipine Dose | Key Efficacy Findings | Reference(s) |

| Meta-analysis | 1456 | 2.5 mg | 5 mg | Levamlodipine showed a statistically significant higher effective rate (OR=2.19). | [2] |

| Randomized Controlled Trial | 84 | 2.5 mg | 5 mg | The total effective rate was 71.4% for levamlodipine and 90.5% for racemic amlodipine. | [4] |

| Systematic Review | 15 RCTs | 2.5 mg | 5 mg | No significant difference in blood pressure control between the two groups. | [5][6] |

| Pragmatic Comparative Study | 10,031 | Not specified | Not specified | Similar rates of major cardiovascular and cerebrovascular events. | [7] |

Safety and Tolerability

A key finding from initial studies is the improved safety profile of levamlodipine compared to racemic amlodipine, most notably a lower incidence of peripheral edema.[1][7]

Comparative Adverse Event Data

| Adverse Event | Incidence with Levamlodipine | Incidence with Racemic Amlodipine | Risk Difference (95% CI) | Reference(s) |

| Any Adverse Reaction | 6.0% | 8.4% | -2.4% | [7] |

| Lower Extremity Edema | 1.1% | 3.0% | -1.9% | [7] |

| Headache | 0.7% | 1.1% | -0.4% | [7] |

| Edema (Meta-analysis) | Lower | Higher | -0.02 (-0.03 to 0.00) | [6][8] |

Experimental Protocols

Clinical Trial Methodology: A Representative Example (NCT01131546)

This study was designed to compare the efficacy and safety of levamlodipine besylate (2.5 mg or 5 mg) versus amlodipine maleate (5 mg) in patients with mild to moderate essential hypertension.[9]

-

Study Design: Randomized, double-blind, parallel-group.

-

Patient Population: Patients with mild to moderate essential hypertension.

-

Inclusion Criteria: Diagnosis of essential hypertension.

-

Exclusion Criteria: Secondary hypertension, severe hypertension, concurrent use of other drugs affecting blood pressure, allergy to dihydropyridine calcium antagonists, congestive heart failure, unstable angina, severe arrhythmia, renal or hepatic dysfunction.[9]

-

Interventions:

-

Group 1: Levamlodipine besylate 2.5 mg or 5 mg once daily.

-

Group 2: Amlodipine maleate 5 mg once daily.

-

-

Primary Outcome Measures: Changes in systolic and diastolic blood pressure from baseline.

-

Secondary Outcome Measures: Incidence of adverse events.

Enantioselective Quantification of Amlodipine in Human Plasma

The accurate determination of the pharmacokinetic profiles of (S)- and (R)-amlodipine requires a robust and sensitive bioanalytical method. The following protocol is a synthesis of methodologies described in the literature.[10][11][12][13]

Experimental Workflow for Chiral LC-MS/MS Analysis

Caption: Workflow for the enantioselective analysis of amlodipine in plasma.